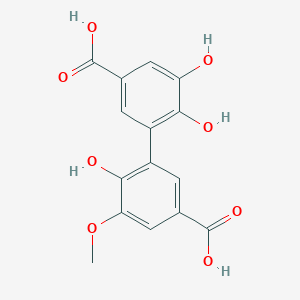
2,2',3-Trihydroxy-3'-methoxy-5,5'-dicarboxybiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,6'-trihydroxy-5'-methoxy[biphenyl]-3,3'-dicarboxylic acid is a dicarboxylic acid that is 5,5',6,6'-tetrahydroxy[biphenyl]-3,3'dicarboxylic acid in which one of the hydroxy groups that is meta to a carboxy group has been converted into the corresponding methyl ether. It is a member of hydroxybiphenyls, a carboxybiphenyl, a member of catechols, an aromatic ether and a dicarboxylic acid. It is a conjugate acid of a 5,6,6'-trihydroxy-5'-methoxy[biphenyl]-3,3'-dicarboxylate.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
- 2-Aminobenzene-1,3-dicarbonitriles derivatives, similar in structure to the compound , have shown potential as corrosion inhibitors for metals in acidic environments. A study demonstrated that derivatives like 5′-amino-2,3″,4-trihydroxy-1,3-methoxy,1′:3′,1″-terphenyl-4′,6′-dicarbonitrile exhibited high corrosion inhibition efficiency due to their adsorption on metal surfaces (Verma et al., 2015).
Polymer and Composite Material Development
- Polymers incorporating methoxy groups, akin to those in 2,2',3-Trihydroxy-3'-methoxy-5,5'-dicarboxybiphenyl, have been utilized in the synthesis of materials like poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/Silica and Poly(3-hexylthiophene)/Silica composites, indicating potential applications in material science and engineering (Kubo et al., 2005).
Biodegradation of Lignin-Related Compounds
- Sphingomonas paucimobilis SYK-6, a bacterium, can degrade lignin-related biphenyl compounds, transforming them into simpler molecules. This process involves compounds structurally similar to 2,2',3-Trihydroxy-3'-methoxy-5,5'-dicarboxybiphenyl, highlighting potential applications in bioremediation and environmental cleanup (Peng et al., 1999).
Antibacterial and Antifungal Activities
- Compounds with biphenyl structures, similar to the one , have shown significant anti-fungal and anti-bacterial activities. This suggests potential applications in the development of new antimicrobial agents (Nitao et al., 1991).
Propiedades
Nombre del producto |
2,2',3-Trihydroxy-3'-methoxy-5,5'-dicarboxybiphenyl |
|---|---|
Fórmula molecular |
C15H12O8 |
Peso molecular |
320.25 g/mol |
Nombre IUPAC |
3-(5-carboxy-2-hydroxy-3-methoxyphenyl)-4,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C15H12O8/c1-23-11-5-7(15(21)22)3-9(13(11)18)8-2-6(14(19)20)4-10(16)12(8)17/h2-5,16-18H,1H3,(H,19,20)(H,21,22) |
Clave InChI |
IOAGJFSRYOGIAF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C(=O)O)O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



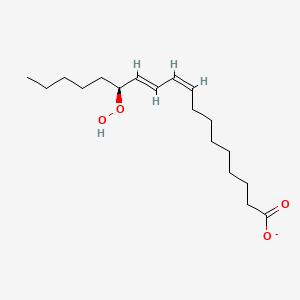
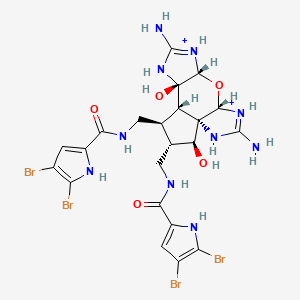
![WURCS=2.0/1,1,0/[oxxxxh_1*=N]/1](/img/structure/B1258570.png)
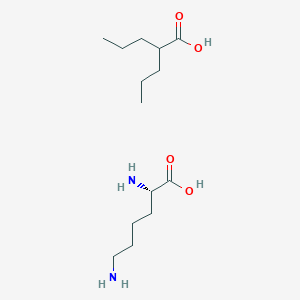
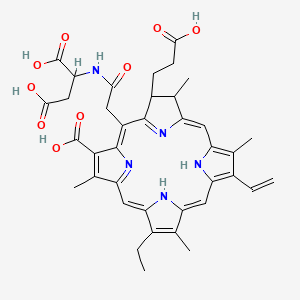
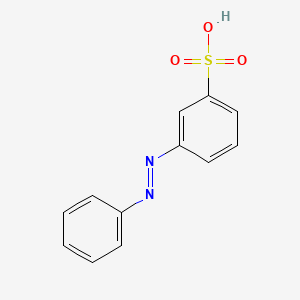
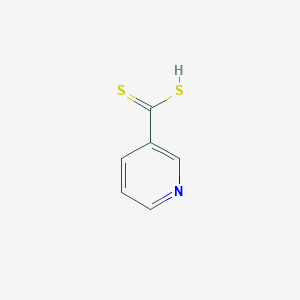
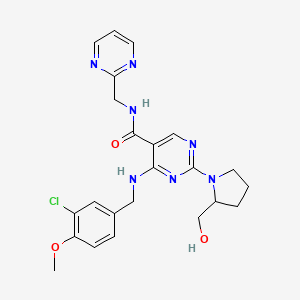
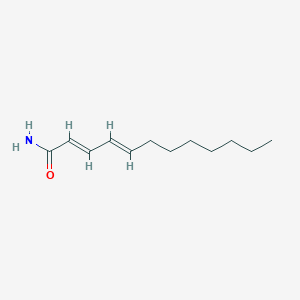
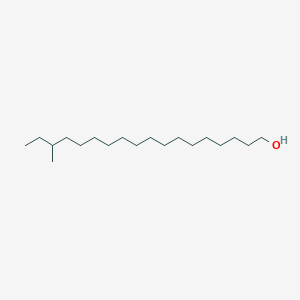
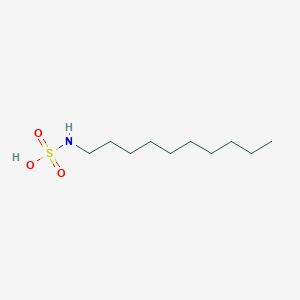
![4-(4-chlorophenyl)-1-[(3E)-3-[9-(2-hydroxypropan-2-yl)-5H-[1]benzoxepino[3,4-b]pyridin-11-ylidene]propyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B1258584.png)
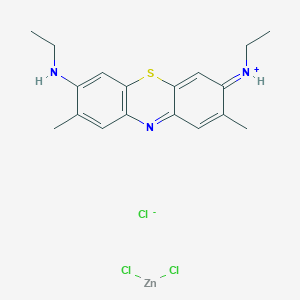
![3-(4-Chloro-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1258587.png)